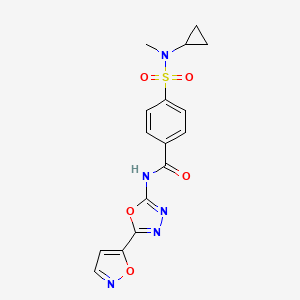
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, given the presence of isoxazole and oxadiazole rings which are common in drug design. The isoxazole moiety, in particular, is noted for its herbicidal activity, as seen in the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which have shown significant inhibition against certain weeds . Although the specific compound is not directly mentioned in the provided papers, the structural motifs present suggest potential biological applications.
Synthesis Analysis
The synthesis of related compounds involves the combination of pharmacophores from different bioactive molecules, as seen in the design of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides . This approach is indicative of a multitarget drug design strategy, where the synthesis process typically includes the formation of the isoxazole ring followed by amide bond formation with substituted benzylamines. The synthesis of imidazolylbenzamides or benzene-sulfonamides, which share some structural similarities with the compound , involves the introduction of the imidazolyl group to produce class III electrophysiological activity .
Molecular Structure Analysis
The molecular structure of 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide would likely feature multiple heterocyclic rings, which are known to contribute to the biological activity of a molecule. The presence of an isoxazole ring is associated with herbicidal activity, as demonstrated by the strong inhibition of weed growth by similar compounds . The oxadiazole ring is another heterocyclic component that can influence the chemical properties and biological activity of the molecule.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, related compounds exhibit interesting reactivity. For instance, the isoxazole ring-opening product of a similar compound was found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This suggests that the compound may also undergo biologically relevant transformations that could modulate its activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple heterocycles would likely result in a molecule with significant aromatic character, potentially affecting its solubility and stability. The amide bond is typically associated with a higher melting point and the potential for hydrogen bonding, which could influence the compound's interaction with biological targets. The specific properties of the compound would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Compounds similar to 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide have been studied for their inhibitory effects on various enzymes. For instance, aromatic sulfonamide inhibitors have been shown to inhibit carbonic anhydrase isoenzymes, which are involved in various physiological functions including respiration, acid-base balance, and the formation of aqueous humor in the eye. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis of Novel Compounds
Research on the synthesis of diheterocyclic compounds, which include isoxazole and oxadiazole moieties similar to those in the chemical of interest, has been conducted to explore the potential of these compounds in various applications, including medicinal chemistry. Such studies involve the development of novel synthetic methodologies that could be applied to a wide range of compounds for various therapeutic purposes (Quan & Kurth, 2004).
Anticancer Activity
Compounds containing oxadiazole rings have been designed and synthesized for the evaluation of their anticancer activity. Studies have shown that some of these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, indicating the potential for the development of new anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the sources I found.
Zukünftige Richtungen
The future directions for the research and application of this compound are not specified in the sources I found.
Eigenschaften
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5S/c1-21(11-4-5-11)27(23,24)12-6-2-10(3-7-12)14(22)18-16-20-19-15(25-16)13-8-9-17-26-13/h2-3,6-9,11H,4-5H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYZBLDTQRMZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid](/img/structure/B2539846.png)
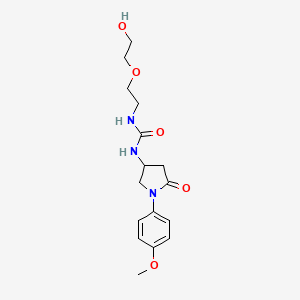
![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)
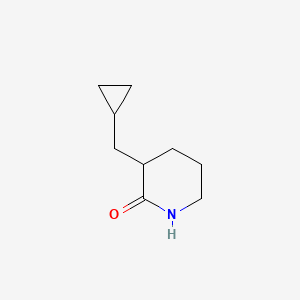
![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)
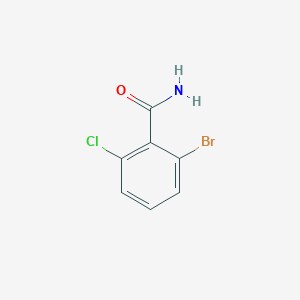
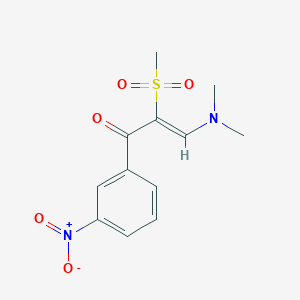
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)
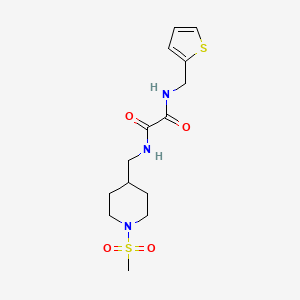
![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)
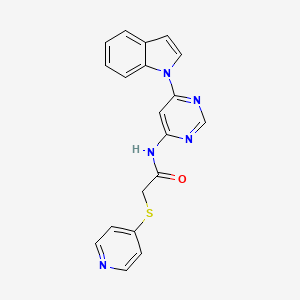
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)